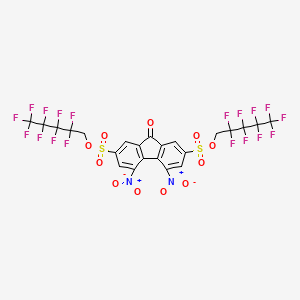

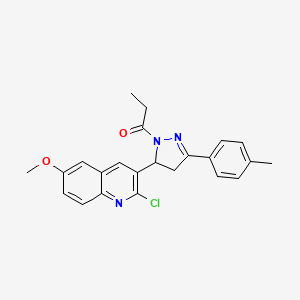

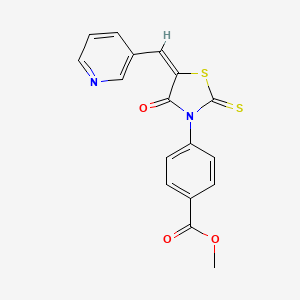

![molecular formula C8H9F3N2O2 B2983433 ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 380872-50-4](/img/structure/B2983433.png)

ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Descripción general

Descripción

Synthesis Analysis

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is used as a reagent for the synthesis of various compounds . It is also used in the synthesis of several crop-protection products . In organic synthesis, TFA is used as a reagent for the synthesis of various compounds, such as pyrazole derivatives, α,β-unsaturated ketones, and lactams.

Molecular Structure Analysis

The molecular structure of ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is analyzed through various methods . The interaction energies, stabilization energies, and natural orbital analysis of the ion pair conformers are thoroughly analyzed and discussed .

Chemical Reactions Analysis

TFA has numerous applications in scientific research, including organic synthesis, pharmaceutical research, and material science. In organic synthesis, TFA is used as a reagent for the synthesis of various compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate are unique due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The molecular weight of this compound is 222.16 .

Mecanismo De Acción

TFA has a unique mechanism of action that makes it a versatile reagent for various chemical reactions. TFA acts as a Lewis acid, which means it can accept a pair of electrons from a nucleophile. This property makes TFA an excellent catalyst for various reactions, such as Friedel-Crafts acylation, aldol condensation, and Michael addition.

Safety and Hazards

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-3-6(12-13)8(9,10)11/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLIOYLBFTVQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

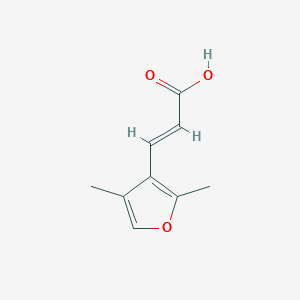

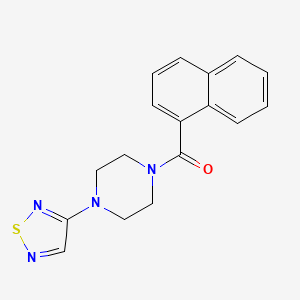

![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)

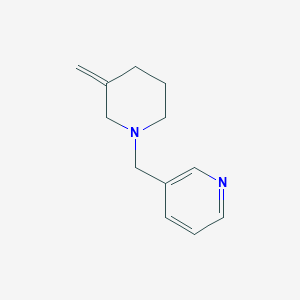

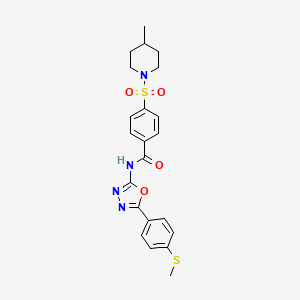

![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)

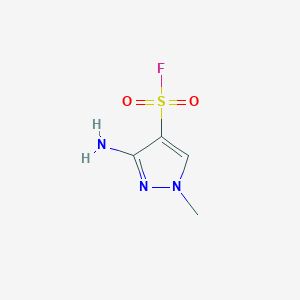

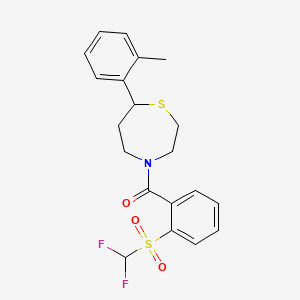

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)